REACTION_CXSMILES
|
C(O)=O.[NH:4]1[CH2:7][CH:6]([CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10])[CH2:5]1.CCN(CC)CC.[O:21](C(OC(C)(C)C)=O)[C:22]([O:24][C:25]([CH3:28])([CH3:27])[CH3:26])=O>CN(C=O)C>[C:22]([N:4]1[CH2:7][CH:6]([CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10])[CH2:5]1)([O:24][C:25]([CH3:28])([CH3:27])[CH3:26])=[O:21] |f:0.1|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
followed by removal of the cooling bath
|
Type
|
ADDITION
|
Details
|
the reaction mixture was diluted with EtOAc
|
Type
|
WASH
|
Details
|
washed with H2O, 5% KHSO4, sat. NaHCO3, and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 30% |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(OC(C)(C)C)N1CC(C1)CC(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g | |
YIELD: CALCULATEDPERCENTYIELD | 39.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |